molecular formula C21H18ClN5O2S B11611839 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B11611839
M. Wt: 439.9 g/mol
InChI Key: WBEJLEQBIGKWIQ-UHFFFAOYSA-N
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Description

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyquinazolinyl group, and a pyrimidinone core.

Preparation Methods

The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrimidinone core, the introduction of the chlorophenyl group, and the attachment of the methoxyquinazolinyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chlorophenyl group can be oxidized to form chlorophenyl sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Preliminary studies suggest it could have therapeutic potential for certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyquinazolinyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents on the chlorophenyl and quinazolinyl groups. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The unique combination of substituents in 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one makes it distinct and potentially more effective for certain applications.

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H18ClN5O2S/c1-12-17-10-15(29-2)5-8-18(17)25-20(23-12)27-21-24-14(9-19(28)26-21)11-30-16-6-3-13(22)4-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28)

InChI Key

WBEJLEQBIGKWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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